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Abstract

EOC317 (also known as ACTB-1003) is an orally available, multi-targeted kinase inhibitor with
demonstrated antineoplastic activity in preclinical models. This document provides a
comprehensive technical overview of EOC317, summarizing its mechanism of action,
preclinical efficacy, and available clinical trial information. Detailed experimental protocols for
key in vitro and in vivo studies are provided, along with visualizations of the core signaling
pathways modulated by this compound. The information presented is intended to serve as a
valuable resource for researchers and professionals in the field of oncology drug development.

Introduction

EOC317 is a small molecule inhibitor that targets multiple receptor tyrosine kinases and
intracellular signaling proteins implicated in tumor growth, angiogenesis, and cell survival. Its
multi-pronged approach, targeting key oncogenic pathways simultaneously, represents a
promising strategy in cancer therapy. This guide synthesizes the publicly available data on
EOC317 to provide a detailed understanding of its preclinical antineoplastic profile.

Mechanism of Action

EOC317 exerts its anticancer effects by inhibiting a range of kinases that are crucial for tumor
progression. Its primary targets include Fibroblast Growth Factor Receptor 1 (FGFR1),
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Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Tyrosine-protein kinase
receptor Tie-2. Additionally, it has been shown to inhibit Phosphatidylinositol 3-kinase (PI13K)
and the downstream effectors, Ribosomal S6 Kinase (RSK) and p70S6K, which are involved in
cell survival and apoptosis.

Kinase Inhibition Profile

The inhibitory activity of EOC317 against its primary kinase targets has been quantified,
demonstrating potent inhibition at nanomolar concentrations.

Target Kinase IC50 (nM)
FGFR1 6
VEGFR2 2

Tie-2 4

RSK 5

p70S6K 32

Note: Further dose-response data from cell-based assays (e.g., G150 values) are not publicly
available.

Signaling Pathways
EOC317's therapeutic potential stems from its ability to concurrently block multiple signaling

cascades critical for tumor growth and survival.

Inhibition of FGFR1 by EOC317 disrupts downstream signaling that promotes cell proliferation
and survival, particularly in tumors with FGFR genetic alterations.
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By targeting VEGFR2 and Tie-2, EOC317 inhibits angiogenesis, the formation of new blood
vessels that supply tumors with essential nutrients and oxygen.
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Anti-Angiogenic Mechanism of EOC317

EOC317's inhibition of PI3K, RSK, and p70S6K is believed to induce apoptosis, or
programmed cell death, in cancer cells. The precise downstream mechanisms of apoptosis
induction by EOC317 through RSK and p70S6K inhibition require further elucidation.
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Induction of Apoptosis by EOC317
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Preclinical Efficacy

The antineoplastic activity of EOC317 has been evaluated in various preclinical models,
including cancer cell lines and xenograft models.

In Vitro Studies

EOC317 has demonstrated potent activity in cancer cell lines with known FGFR genetic
alterations.

e OPM-2 (Human Multiple Myeloma): This cell line is characterized by an FGFR3
translocation. EOC317 has been shown to be highly active against OPM-2 cells.

o Ba/F3-TEL-FGFR1 (Murine Leukemia): These cells are dependent on FGFR1 signaling for
their proliferation and survival. EOC317 effectively inhibits the growth of these cells.

In Vivo Studies

The in vivo efficacy of EOC317 was assessed in a human colon tumor xenograft model.

¢ HCT-116 (Human Colon Carcinoma) Xenograft Model: EOC317 demonstrated dose-
dependent tumor growth inhibition in this model. Notably, it showed the ability to be
combined with standard-of-care chemotherapies, 5-fluorouracil (5-FU) and paclitaxel, without
increasing toxicity. Specific tumor growth inhibition percentages at defined doses are not
publicly available.

Clinical Trials

A Phase 1 clinical trial of EOC317 was initiated in China to evaluate its safety, tolerability,
pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors
(NCT03583125).

Trial Design (NCT03583125)

 Title: A Phase 1 Dose Escalation Study of EOC317 in Chinese Patients With Advanced Solid
Tumors
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o Status: The last known status was "Recruiting" with an estimated study completion date in
late 2020. No results have been publicly posted.

o Design: This was an open-label, single-arm study with two phases:

o Dose-Escalation Phase: To determine the maximum tolerated dose (MTD) and
recommended Phase 2 dose (RP2D).

o Dose-Expansion Phase: To further evaluate the safety and preliminary antitumor activity at
the RP2D in specific tumor types, including those with FGFR alterations.

 Intervention: EOC317 administered orally.

Clinical Data

The results of the Phase 1 clinical trial (NCT03583125) have not been made publicly available
in peer-reviewed literature or through public press releases.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the
antineoplastic activity of EOC317. These are generalized procedures and may not reflect the
exact protocols used in the original studies.

In Vitro Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the effect of a compound on cell
proliferation and viability.
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Workflow for an In Vitro Cell Viability Assay
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Protocol Steps:

Cell Seeding: Cancer cells (e.g., OPM-2) are seeded into 96-well microplates at a
predetermined density and allowed to adhere overnight.

Compound Treatment: The following day, the cell culture medium is replaced with fresh
medium containing serial dilutions of EOC317. A vehicle control (e.g., DMSO) is also
included.

Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the
compound to exert its effect.

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide
(MTT) is added to each well.

Formazan Formation: The plates are incubated for an additional 2-4 hours, during which
viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well
to dissolve the formazan crystals.

Data Acquisition: The absorbance of each well is measured using a microplate reader at a
wavelength of 570 nm.

Data Analysis: The absorbance values are used to calculate the percentage of cell viability
relative to the vehicle-treated control cells. Dose-response curves are generated to
determine the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (G150).

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol outlines a typical workflow for evaluating the antitumor efficacy of a compound in

a mouse xenograft model.
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Workflow for an In Vivo Xenograft Study
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Protocol Steps:

Cell Culture and Implantation: HCT-116 human colon carcinoma cells are cultured in vitro,
harvested, and suspended in a suitable medium (e.g., Matrigel). A specific number of cells
are then subcutaneously injected into the flank of immunocompromised mice (e.g., hude or
SCID mice).

Tumor Growth and Randomization: The tumors are allowed to grow to a predetermined size
(e.g., 100-200 mm3). The mice are then randomized into different treatment groups, including
a vehicle control group and one or more EOC317 dose groups.

Drug Administration: EOC317 is administered to the mice according to a predefined
schedule (e.g., daily oral gavage). The vehicle control group receives the formulation without
the active compound.

Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and
tumor volume is calculated. The body weight of the mice is also monitored as an indicator of
toxicity.

Endpoint and Data Analysis: The study is terminated when tumors in the control group reach
a specified size or after a set duration. The primary endpoint is typically tumor growth
inhibition (TGI), calculated by comparing the mean tumor volume of the treated groups to the
vehicle control group.

Conclusion

EOC317 is a potent, orally available, multi-targeted kinase inhibitor that has demonstrated
significant antineoplastic activity in preclinical models of cancer. Its ability to simultaneously
inhibit key pathways involved in tumor cell proliferation, survival, and angiogenesis provides a
strong rationale for its clinical development. While detailed quantitative preclinical data and the
results from its early-phase clinical trial are not yet in the public domain, the available
information suggests that EOC317 holds promise as a potential therapeutic agent for solid
tumors, particularly those with FGFR alterations. Further disclosure of preclinical and clinical
data will be crucial to fully understand the therapeutic potential of this compound.

 To cite this document: BenchChem. [EOC317: A Technical Guide on its Antineoplastic
Activity]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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